N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. The starting materials might include 3-chlorophenylamine, 4-hydroxy-6-methyl-2H-pyran-2-one, and 3,4,5-trimethoxybenzaldehyde. The synthesis could involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.
Amidation: Forming the amide bond through reactions with coupling agents like EDCI or DCC.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, it could be studied for its potential pharmacological properties. The presence of the pyranone and trimethoxyphenyl groups suggests it might interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide: A similar compound lacking the methyl group on the pyranone ring.
N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4-dimethoxyphenyl)propanamide: A similar compound with fewer methoxy groups on the phenyl ring.
Uniqueness
The unique combination of functional groups in N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide might confer specific properties that are not present in similar compounds. These could include unique reactivity, biological activity, or physical properties.
Properties
Molecular Formula |
C24H24ClNO7 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C24H24ClNO7/c1-13-8-18(27)22(24(29)33-13)17(12-21(28)26-16-7-5-6-15(25)11-16)14-9-19(30-2)23(32-4)20(10-14)31-3/h5-11,17,27H,12H2,1-4H3,(H,26,28) |
InChI Key |
SIBKSUDEUAESRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.